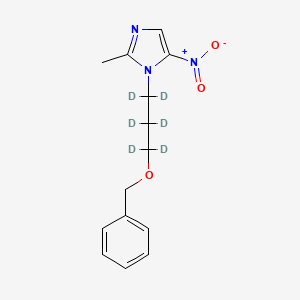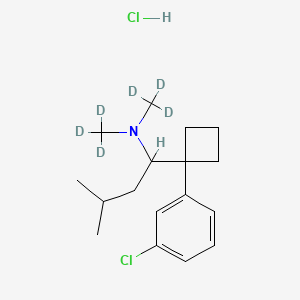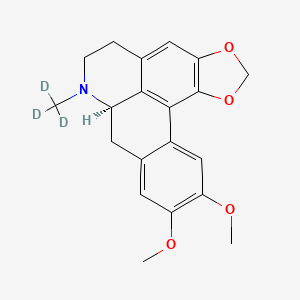
L-Dicentrine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Dicentrine-d3 is a deuterated form of dicentrine, an aporphine alkaloid. This compound is primarily used in biochemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Dicentrine-d3 typically involves the incorporation of deuterium atoms into the dicentrine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a controlled environment to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain the desired purity and isotopic enrichment. The production process is optimized to ensure cost-effectiveness and scalability while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Dicentrine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may require the presence of a catalyst or a specific solvent to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce deuterated analogs with different degrees of hydrogenation. Substitution reactions can result in a wide range of substituted products, depending on the nucleophile or electrophile used .
Scientific Research Applications
L-Dicentrine-d3 has a wide range of scientific research applications, including:
Chemistry: It is used to study the reaction mechanisms and pathways of dicentrine and its derivatives.
Biology: this compound is used to investigate the metabolic pathways and pharmacokinetics of dicentrine in biological systems.
Medicine: Research on this compound has shown potential anticancer and anti-inflammatory properties.
Industry: this compound is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of L-Dicentrine-d3 involves its interaction with various molecular targets and pathways. In cancer cells, it has been shown to induce apoptosis (programmed cell death) by modulating the activity of transcription factors such as NF-κB and AP-1. This leads to the activation of caspases and the inhibition of anti-apoptotic proteins, resulting in cell death . Additionally, this compound has been shown to inhibit the invasion and migration of cancer cells by suppressing the expression of invasive proteins and blocking key signaling pathways such as TAK1, p38, JNK, and Akt .
Comparison with Similar Compounds
L-Dicentrine-d3 is unique compared to other similar compounds due to the presence of deuterium atoms, which provide distinct advantages in research applications. Similar compounds include:
Dicentrinone: Another aporphine alkaloid with similar anticancer properties but different molecular targets and pathways.
Tetrandrine: An alkaloid with anti-inflammatory and anticancer properties, but with a different mechanism of action and molecular structure.
Fangchinoline: An alkaloid with similar biological activities but different chemical properties and molecular targets.
Properties
Molecular Formula |
C20H21NO4 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(12R)-16,17-dimethoxy-11-(trideuteriomethyl)-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene |
InChI |
InChI=1S/C20H21NO4/c1-21-5-4-11-7-17-20(25-10-24-17)19-13-9-16(23-3)15(22-2)8-12(13)6-14(21)18(11)19/h7-9,14H,4-6,10H2,1-3H3/t14-/m1/s1/i1D3 |
InChI Key |
YJWBWQWUHVXPNC-XEVIKCSCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC2=CC3=C(C4=C2[C@H]1CC5=CC(=C(C=C54)OC)OC)OCO3 |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C2C1CC5=CC(=C(C=C54)OC)OC)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



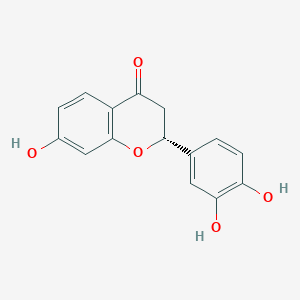
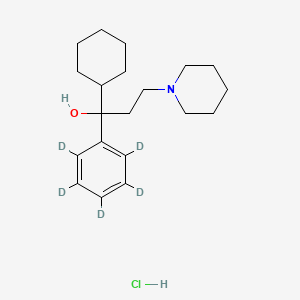
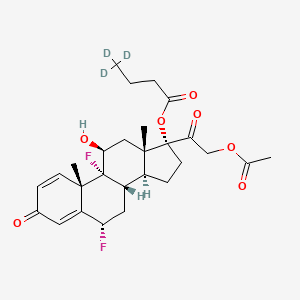
![(4S)-2-[6-(4-oxopentanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B12411498.png)




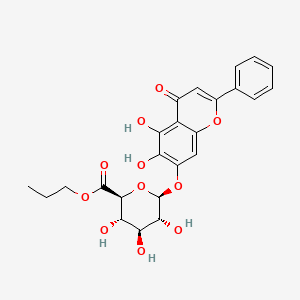
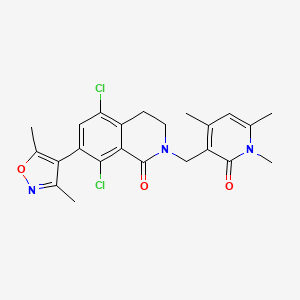
![1-[2-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]-2-methylsulfonylethanone](/img/structure/B12411546.png)
